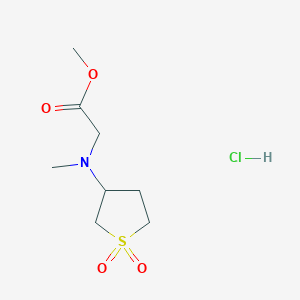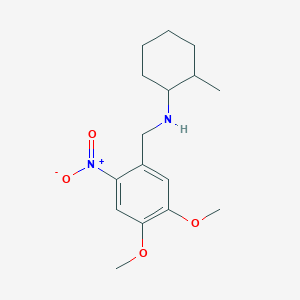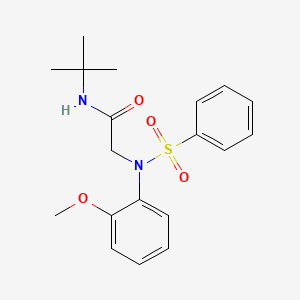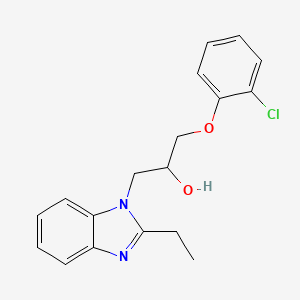![molecular formula C17H21N3O3S2 B5085027 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMTS belongs to the class of sulfonyl-containing compounds and is a potent inhibitor of several enzymes, including carbonic anhydrases and metalloproteases.
作用機序
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide exerts its inhibitory effects through the formation of a covalent bond with the active site of the enzyme. The sulfonyl group of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide interacts with the zinc ion present in the active site of carbonic anhydrases and metalloproteases, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to exhibit potent inhibitory effects on carbonic anhydrases and metalloproteases in vitro. However, its effects in vivo are yet to be fully elucidated. Studies have suggested that 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide could have potential therapeutic applications in the treatment of various diseases, including cancer, osteoporosis, and glaucoma.
実験室実験の利点と制限
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against carbonic anhydrases and metalloproteases, making it an ideal candidate for studying the mechanisms of these enzymes. However, one of the limitations of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is its potential toxicity, which could limit its use in vivo.
将来の方向性
There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide. One potential application is in the development of novel therapeutics for the treatment of various diseases, including cancer, osteoporosis, and glaucoma. Further studies are needed to fully elucidate the effects of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in vivo and to determine its potential toxicity. Additionally, the development of more potent and selective inhibitors of carbonic anhydrases and metalloproteases could have significant implications for the treatment of various diseases.
合成法
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,3-thiazol-2-amine, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is purified through various chromatographic techniques, including column chromatography and recrystallization.
科学的研究の応用
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrases, which are enzymes that play a crucial role in several physiological processes, including acid-base balance, respiration, and bone resorption. 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been studied for its potential use as a metalloprotease inhibitor, which could have implications in the treatment of various diseases, including cancer and arthritis.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-3-4-13(2)15(11-12)25(22,23)20-8-5-14(6-9-20)16(21)19-17-18-7-10-24-17/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXSJQFXYXFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-dimethylphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)

